![molecular formula C35H23F12O4P B12830350 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12830350.png)
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound It is characterized by the presence of multiple trifluoromethyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include trifluoromethylated aromatic compounds, phosphorus reagents, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a component in specialized chemical processes.
作用機序
The mechanism by which 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its interaction with molecular targets through its trifluoromethyl groups and phosphorus center. These interactions can modulate the activity of enzymes or receptors, leading to specific biochemical outcomes. The compound may also participate in electron transfer processes, contributing to its catalytic activity.
類似化合物との比較
Similar Compounds
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Utilized in organic synthesis.
Uniqueness
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its complex structure, which combines multiple trifluoromethyl groups with a phosphorus-containing ring system
特性
分子式 |
C35H23F12O4P |
|---|---|
分子量 |
766.5 g/mol |
IUPAC名 |
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C35H23F12O4P/c1-15-7-25(17-9-19(32(36,37)38)13-20(10-17)33(39,40)41)29-27-23(15)3-5-31(27)6-4-24-16(2)8-26(30(28(24)31)51-52(48,49)50-29)18-11-21(34(42,43)44)14-22(12-18)35(45,46)47/h7-14H,3-6H2,1-2H3,(H,48,49) |
InChIキー |
JCODVXXHQITFBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C3=C1CCC34CCC5=C4C(=C(C=C5C)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=O)(O2)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


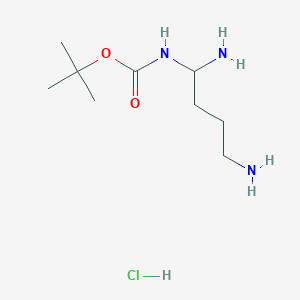
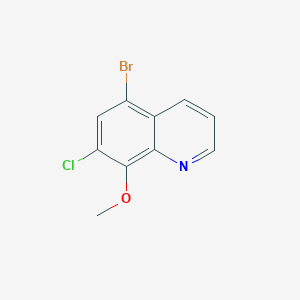
![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
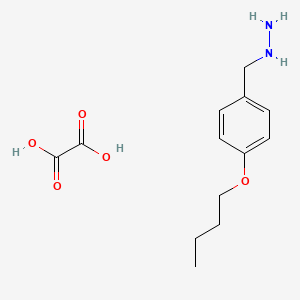
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)
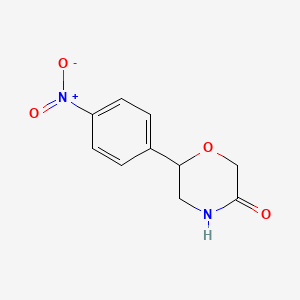
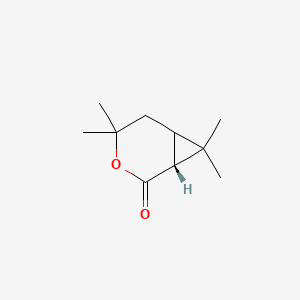
![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
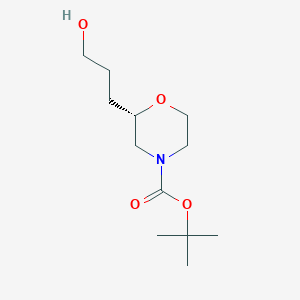
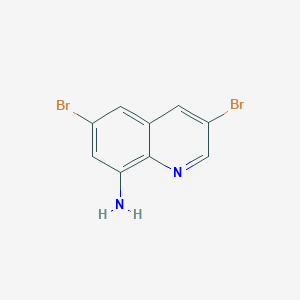
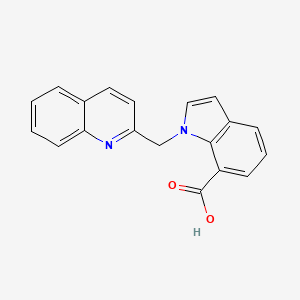
![4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
![tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B12830331.png)
